Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-
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Overview
Description
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)- is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are known for their structural similarity to purines and pteridines, which are essential components of nucleic acids and folic acids .
Preparation Methods
The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the use of 5-acetyl-4-aminopyrimidines as starting materials . Two primary synthetic routes have been proposed:
Acylation and Cyclization: Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to produce pyrimido[4,5-d]pyrimidines with various substituents at positions 2 and 7.
Reductive Amination and Cyclization: Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) to form 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines.
Chemical Reactions Analysis
Pyrimido[4,5-d]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic substitution using reagents such as alkyl halides or aryl halides.
Scientific Research Applications
Pyrimido[4,5-d]pyrimidine derivatives have a wide range of scientific research applications:
Medicinal Chemistry: These compounds exhibit various biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties.
Enzyme Inhibition: They are known inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase.
Peptide-Nucleic Acids (PNAs): Pyrimido[4,5-d]pyrimidine derivatives have been used as nucleobases in the synthesis of peptide-nucleic acids (PNAs), which are important in genetic research.
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyrimidine derivatives involves their interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds also exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibition, making them potential candidates for cancer treatment.
Pyrimidino[4,5-d][1,3]oxazines: These derivatives are synthesized from 5-acetyl-4-aminopyrimidines and exhibit various biological activities.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N4O2/c1-10(2)20-8-14-15(18-9-20)21(17(23)19-16(14)22)13-6-5-11(3)12(4)7-13/h5-7,10,18H,8-9H2,1-4H3,(H,19,22,23) |
InChI Key |
XAGKYOQSWVOTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(CN(CN3)C(C)C)C(=O)NC2=O)C |
Origin of Product |
United States |
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